molecular formula C20H15N7O B2528461 2-(1H-1,3-benzodiazol-1-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide CAS No. 1207029-52-4

2-(1H-1,3-benzodiazol-1-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide

Cat. No.: B2528461
CAS No.: 1207029-52-4
M. Wt: 369.388
InChI Key: NYSRVCACQHOCGE-UHFFFAOYSA-N
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Description

This compound features a benzodiazol moiety linked via an acetamide bridge to a phenyl ring substituted with a [1,2,4]triazolo[4,3-b]pyridazin group. The acetamide linker (C₂H₃NO) enhances molecular flexibility and solubility.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N7O/c28-20(11-26-12-21-17-6-1-2-7-18(17)26)23-15-5-3-4-14(10-15)16-8-9-19-24-22-13-27(19)25-16/h1-10,12-13H,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSRVCACQHOCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=CC(=C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization and coupling processes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of benzodiazole and triazole compounds exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains and fungi. For instance, compounds with similar structures have demonstrated activity against Staphylococcus aureus and Escherichia coli , highlighting the potential for this compound in treating infections caused by resistant strains .

Anticancer Properties

Compounds containing benzodiazole and triazole moieties have shown promise as anticancer agents. Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The specific structure of 2-(1H-1,3-benzodiazol-1-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide may enhance its efficacy against specific cancer types by targeting unique pathways involved in tumor proliferation and survival .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of benzodiazole derivatives against multiple bacterial strains. The findings indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests a potential for development into new antimicrobial agents to combat antibiotic resistance .

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, a derivative of the compound was tested against human cancer cell lines. The results showed a significant reduction in cell viability at low concentrations, indicating potent anticancer activity. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways and altered expression levels of key regulatory proteins involved in cell survival .

Summary Table of Applications

Application AreaObserved EffectsReferences
AntimicrobialEffective against Staphylococcus aureus , Escherichia coli
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionDisruption of metabolic pathways
Receptor ModulationModulates inflammatory responses

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, differing primarily in substituents and linker groups:

Compound Name (Reference) Key Structural Features Molecular Formula Molecular Weight Notable Properties/Activities
C1632 () N-methyl acetamide; 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin C₁₆H₁₆N₆O 308.34 Inhibits Lin-28/let-7 interaction, reduces tumorsphere formation in cancer cell lines . Purity: 97% .
E-4b () Benzoylamino group; 3,5-dimethyl-pyrazole C₂₀H₁₆N₆O₃ 396.38 High melting point (253–255°C), suggesting crystalline stability .
9c () 4-Bromophenyl-thiazole; phenoxymethyl-triazol C₂₇H₂₀BrN₇O₂S 610.45 Docking studies indicate distinct binding poses compared to reference ligands .
2034348-79-1 () Thiophene-substituted triazolo-pyridazin C₁₆H₁₃N₇O₂S 367.4 No reported bioactivity; molecular weight <400 may favor oral bioavailability .
1060183-69-8 () Naphthalene substituent C₂₇H₁₉N₅OS 461.5 Higher molecular weight may limit permeability; naphthalene enhances lipophilicity .

Physicochemical Properties

  • Melting Points: E-4b (253–255°C) and C1632 (unknown) contrast with the target compound’s unreported melting behavior.
  • Molecular Weight : The target compound’s estimated molecular weight (~400–450) aligns with (367.4) and 11 (461.5), indicating a balance between permeability and binding affinity .

Structure-Activity Relationships (SAR)

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., bromo in 9c): May enhance target selectivity via polar interactions .
    • Aromatic Systems (naphthalene in vs. benzodiazol in target): Larger aromatic systems increase lipophilicity but may reduce solubility .
  • Linker Flexibility : The acetamide spacer in the target compound could improve conformational adaptability compared to rigid triazol-methyl linkages in 9a–e .

Biological Activity

The compound 2-(1H-1,3-benzodiazol-1-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide is a synthetic organic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores its biological activity, including its potential therapeutic effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N6OC_{19}H_{16}N_{6}O. Its structure features a benzodiazole ring fused with a triazolopyridazine moiety, which is believed to contribute to its biological properties. The compound's unique arrangement of functional groups allows for interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of benzodiazole and triazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle progression. For example, a related compound exhibited an IC50 value of approximately 0.98 µM against A549 cells, indicating potent antiproliferative effects .

Antimicrobial Activity

Benzodiazole derivatives have also been reported to possess antimicrobial properties. The compound's structural features may facilitate interactions with microbial enzymes or DNA, leading to inhibition of growth or cell death. Studies have shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Effects

The anti-inflammatory potential of benzodiazole derivatives is another area of research interest. Compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. In particular, studies indicate that certain derivatives can significantly reduce inflammation in animal models by modulating the production of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory processes.
  • Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Interference with DNA Replication : The structural components may interact with DNA or RNA synthesis processes in microbial pathogens.

Case Studies

Several case studies have been conducted to evaluate the efficacy of benzodiazole and triazole derivatives:

  • Study on Anticancer Activity : In one study involving a series of triazolo-benzodiazole compounds, researchers found that modifications to the side chains significantly enhanced anticancer activity against various cell lines .
  • Antimicrobial Efficacy : Another study reported that specific substitutions on the benzodiazole ring improved the antimicrobial potency against resistant strains of bacteria .

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